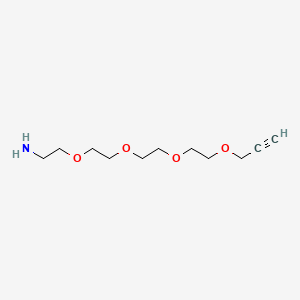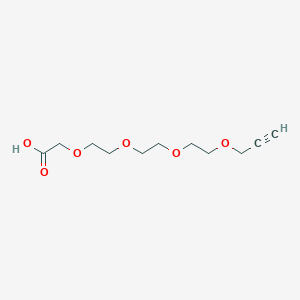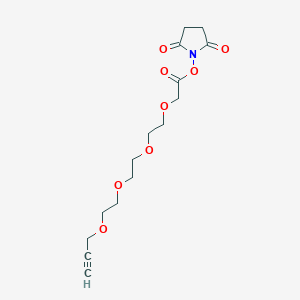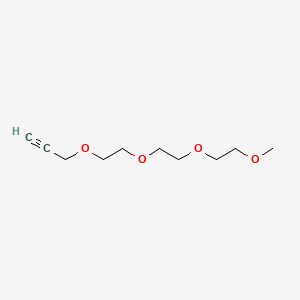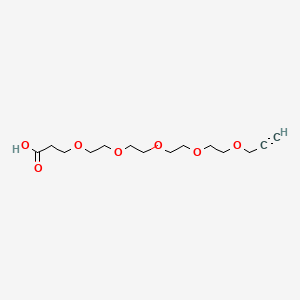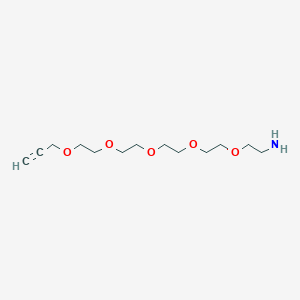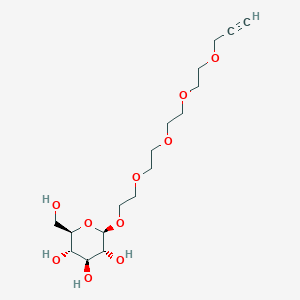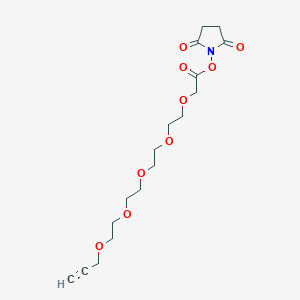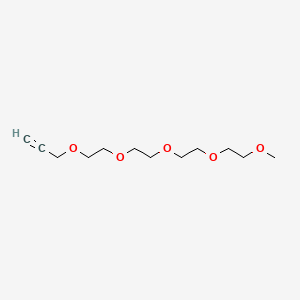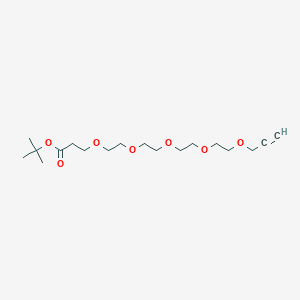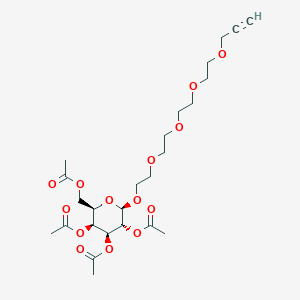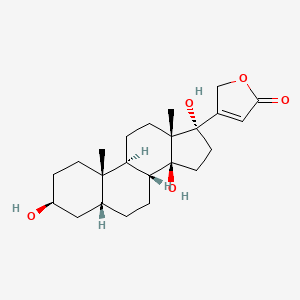
17-Hydroxydigitoxigenin
Descripción general
Descripción
17-Hydroxydigitoxigenin is an active small molecule . It is used for research purposes and is not sold to patients .
Synthesis Analysis
The biotransformation pathway of digitoxin by Aspergillus ochraceus Rn405 has been studied. Digitoxigenin was used as the substrate to biotransform. The substrate consumption and product synthesis were monitored by HPLC during the bioconversion process. Firstly, a hydrolysis reaction occurred and digitoxin was converted into digitoxigenin. Then, with the extension of the reaction time, the hydroxyl group was introduced to the C-11 of digitoxigenin by the role of hydroxylase and another product named 11α-hydroxydigitoxigenin was generated in a large amount .Molecular Structure Analysis
The molecular weight of 17-Hydroxydigitoxigenin is 390.51 and its formula is C23H34O5 . The structure can be represented by the SMILES string: O[C@@]12C@@(C(CO3)=CC3=O)CC1)(CC[C@@]4([H])[C@@]2([H])CC[C@@]5([H])[C@@]4(CCC@HC5)C) .Chemical Reactions Analysis
In the biotransformation process, a hydrolysis reaction first converts digitoxin into digitoxigenin. Then, a hydroxyl group is introduced to the C-11 of digitoxigenin by the role of hydroxylase, generating 11α-hydroxydigitoxigenin .Aplicaciones Científicas De Investigación
Biotransformation and Metabolism
Metabolism by Rabbit Liver Homogenates : 17-Hydroxydigitoxigenin was identified as a metabolite of digitoxigenin in rabbit liver homogenates, indicating its role in mammalian metabolism processes (Bulger & Stohs, 1973).
Microbial Transformations : The compound undergoes various microbial transformations, such as hydroxylation by Absidia orchidis and Cochliobolus lunatus, leading to the formation of different hydroxylated derivatives (Nozaki, 1961), (Pádua et al., 2007).
Rat Liver, Adrenal, and Ovary Homogenates Metabolism : In rat liver, adrenal, and ovary homogenates, 17-Hydroxydigitoxigenin undergoes different metabolic pathways, producing various metabolites like 3-epidigitoxigenin and digitoxigenin polar metabolites (Talcott, Bulger, & Stohs, 1973).
Synthesis and Chemical Transformations
Synthesis of Cardiotonic Steroids : The synthesis of 17-Hydroxydigitoxigenin derivatives, such as 14β-hydroxy cardenolides, has been explored for their potential as cardiotonic steroids (Engel & Bach, 1964).
Derivation from Digitoxigenin : The compound has been derived from digitoxigenin, illustrating its chemical versatility in steroid synthesis (Okada & Saito, 1969).
Medical Research and Therapeutic Potential
17 Alpha-Hydroxylase/17,20-Lyase Deficiency : Research has delved into the role of 17-Hydroxydigitoxigenin in conditions like 17 alpha-hydroxylase/17,20-lyase deficiency, impacting adrenal and sexual development (Kater & Biglieri, 1994), (Winter et al., 1989).
Case Studies of Hormonal Deficiencies : Various case studies have used 17-Hydroxydigitoxigenin to understand hormonal deficiencies, such as 17 alpha-hydroxylase deficiency (Kim & Rhee, 2015).
Steroid Receptor Studies : Studies involving the binding of steroids to receptors, crucial for understanding hormone action and regulation, have included analyses of 17-Hydroxydigitoxigenin and its derivatives (Attardi et al., 2007).
Propiedades
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3/t14-,16+,17+,18-,20+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPWFMQSGITBY-IKVCRZIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxydigitoxigenin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



